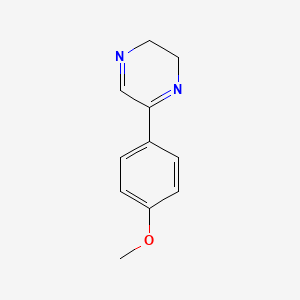

5-(4-Methoxyphenyl)-2,3-dihydropyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(4-Methoxyphenyl)-2,3-dihydropyrazine is an organic compound that belongs to the class of dihydropyrazines. This compound features a methoxyphenyl group attached to a dihydropyrazine ring, making it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2,3-dihydropyrazine typically involves the condensation of 4-methoxybenzaldehyde with ethylenediamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently cyclizes to form the dihydropyrazine ring. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

5-(4-Methoxyphenyl)-2,3-dihydropyrazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the dihydropyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives, while substitution reactions can produce a variety of functionalized dihydropyrazines .

Wissenschaftliche Forschungsanwendungen

5-(4-Methoxyphenyl)-2,3-dihydropyrazine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Wirkmechanismus

The mechanism of action of 5-(4-Methoxyphenyl)-2,3-dihydropyrazine involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s effects on cellular pathways, such as those involved in oxidative stress and inflammation, are also of interest. Molecular docking studies and in vitro assays are commonly used to elucidate these mechanisms .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-(4-Methoxyphenyl)-1H-indole

- 5-(4-Methoxyphenyl)-1H-imidazole

- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline

Uniqueness

5-(4-Methoxyphenyl)-2,3-dihydropyrazine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds like 5-(4-Methoxyphenyl)-1H-indole and 5-(4-Methoxyphenyl)-1H-imidazole, it exhibits different inhibitory effects on enzymes and varying degrees of biological activity .

Biologische Aktivität

5-(4-Methoxyphenyl)-2,3-dihydropyrazine is a compound of increasing interest due to its potential biological activities. This article explores the synthesis, characterization, and various biological effects of this compound, drawing from diverse research studies.

Chemical Structure and Synthesis

This compound features a dihydropyrazine core substituted with a methoxyphenyl group. The synthesis typically involves methods such as 1,3-dipolar cycloaddition reactions, where azido compounds react with alkenes to form the desired dihydropyrazine structure . The unique structural features of this compound contribute to its distinct chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that pyrazine derivatives, including this compound, exhibit significant antimicrobial properties. In studies assessing antibacterial and antifungal activities, derivatives showed inhibition against various bacterial strains and fungi. For instance, compounds were tested against standard reference strains such as Escherichia coli and Candida albicans, demonstrating promising inhibition zones .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results indicated that this compound can effectively scavenge free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory and Analgesic Effects

In pharmacological studies, several dihydropyrazine derivatives have been screened for anti-inflammatory and analgesic activities. Some compounds exhibited potent effects comparable to standard anti-inflammatory drugs. The mechanisms behind these effects may involve the inhibition of pro-inflammatory mediators .

Case Studies and Research Findings

- Synthesis and Characterization : A study synthesized various substituted dihydropyrazines and characterized them using NMR and X-ray crystallography. The findings confirmed the expected structures and highlighted the importance of substituents in modulating biological activity .

- Antimicrobial Testing : In a comparative antimicrobial study, this compound was tested alongside known antibiotics. It showed significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than that of some conventional antibiotics .

- Antioxidant Evaluation : The antioxidant activity was quantified using the DPPH method, where it demonstrated a strong ability to reduce DPPH radicals compared to control antioxidants. This suggests its potential application in health supplements aimed at reducing oxidative damage .

Data Summary Table

| Biological Activity | Method Used | Results |

|---|---|---|

| Antimicrobial | Agar diffusion method | Significant inhibition against E. coli |

| Antioxidant | DPPH assay | High radical scavenging ability |

| Anti-inflammatory | In vivo models | Potent reduction in inflammation markers |

| Analgesic | Pain models | Comparable efficacy to standard analgesics |

Eigenschaften

IUPAC Name |

5-(4-methoxyphenyl)-2,3-dihydropyrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-14-10-4-2-9(3-5-10)11-8-12-6-7-13-11/h2-5,8H,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZIAEBJGFHEGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCCN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.